N-((1S)-1-(3-Chloro-1-naphthalenyl)ethyl)-2-(4-(4-fluorophenyl)-1-methyl-4-P iperidinyl)-N-methylacetamide
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Overview
Description
GSK-424887 is a small molecule drug developed by GlaxoSmithKline. It is primarily known for its potential therapeutic applications in treating depressive disorder and anxiety disorder .
Chemical Reactions Analysis
GSK-424887, being a phenylpiperidine, can undergo various chemical reactions typical of this class of compounds. These reactions include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phenyl and piperidine rings can undergo substitution reactions with various reagents to form derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable tool in studying the chemistry of phenylpiperidines and their derivatives.
Biology: It is used in biological research to understand the interactions of phenylpiperidines with biological targets.
Mechanism of Action
GSK-424887 exerts its effects by acting as a potent, selective competitive antagonist of the human neurokinin 1 receptor and a potent inhibitor of the human serotonin transporter . These actions modulate emotional information processing and provide pharmacodynamic evidence of the synergistic interaction of the two mechanisms in humans .
Comparison with Similar Compounds
GSK-424887 is unique in its dual action as a neurokinin 1 receptor antagonist and a serotonin transporter inhibitor. Similar compounds include other phenylpiperidines and neurokinin receptor antagonists, such as aprepitant and fosaprepitant . GSK-424887’s combined mechanism of action sets it apart from these compounds, providing a unique approach to treating depressive and anxiety disorders .
Properties
Molecular Formula |
C27H30ClFN2O |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
N-[(1S)-1-(3-chloronaphthalen-1-yl)ethyl]-2-[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C27H30ClFN2O/c1-19(25-17-22(28)16-20-6-4-5-7-24(20)25)31(3)26(32)18-27(12-14-30(2)15-13-27)21-8-10-23(29)11-9-21/h4-11,16-17,19H,12-15,18H2,1-3H3/t19-/m0/s1 |
InChI Key |
DRXBWLBZWAJIEF-IBGZPJMESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC2=CC=CC=C21)Cl)N(C)C(=O)CC3(CCN(CC3)C)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C1=CC(=CC2=CC=CC=C21)Cl)N(C)C(=O)CC3(CCN(CC3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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